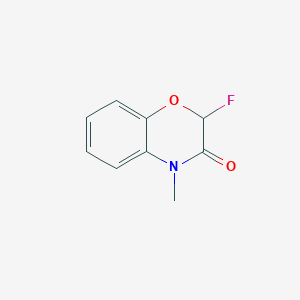![molecular formula C18H22N2O3 B14250825 Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- CAS No. 277754-01-5](/img/structure/B14250825.png)
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylmethoxy groups and an amide linkage. The (3S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Amide Bond: This can be achieved through the reaction of a carboxylic acid derivative with an amine. Common reagents for this step include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Phenylmethoxy Groups: This step may involve the use of phenylmethanol derivatives under conditions that promote ether formation, such as using strong bases or acidic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of the original compound.
Scientific Research Applications
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein Binding: Forming complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with a similar backbone but lacking the phenylmethoxy groups.
N-Methylbutanamide: Another related compound with a methyl group instead of phenylmethoxy groups.
Uniqueness
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which can significantly influence its chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
277754-01-5 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3S)-N-phenylmethoxy-3-(phenylmethoxyamino)butanamide |
InChI |
InChI=1S/C18H22N2O3/c1-15(19-22-13-16-8-4-2-5-9-16)12-18(21)20-23-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
RZRPJEVEYDSZQV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Canonical SMILES |
CC(CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
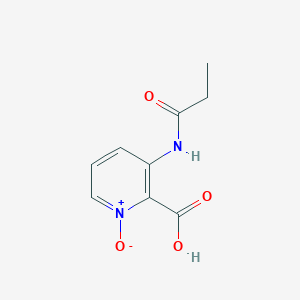
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
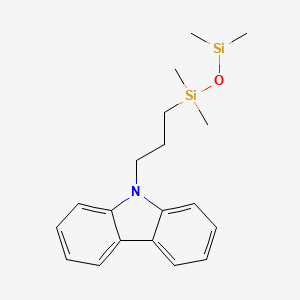
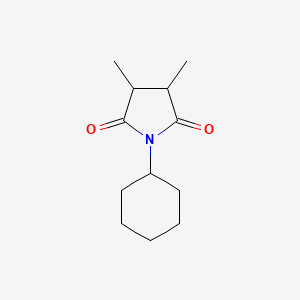
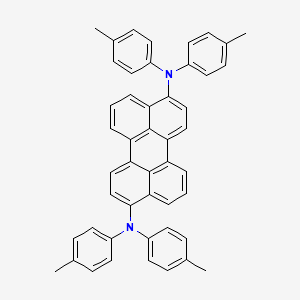
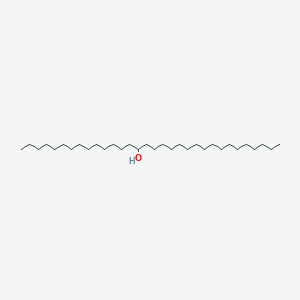
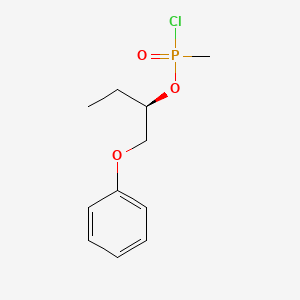
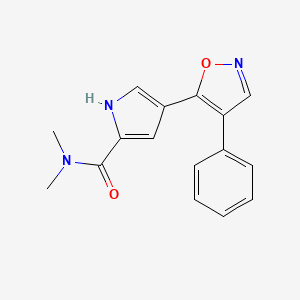
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
